molecular formula C25H20ClF2N3O3 B1239553 Flucycloxuron, (Z)- CAS No. 94050-53-0

Flucycloxuron, (Z)-

Cat. No. B1239553
CAS RN: 94050-53-0
M. Wt: 483.9 g/mol
InChI Key: PCKNFPQPGUWFHO-SXBRIOAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-flucycloxuron is a flucycloxuron.

Scientific Research Applications

Insecticidal Activity

  • Effect on Tenebrio Molitor : Flucycloxuron, a novel benzoylphenylurea (BPU) derivative, demonstrated insecticidal activity when injected into newly ecdysed pupae of Tenebrio molitor. The compound caused mortality due to defective adult ecdysis and affected cuticle thickness and chitin synthesis without significantly influencing protein synthesis. Comparatively, diflubenzuron was less effective than flucycloxuron and triflumuron in inhibiting chitin biosynthesis (Soltani et al., 1993).

Reproductive Effects

  • Impact on Reproduction in Mealworms : Flucycloxuron (FCX) impacted several reproductive aspects in Tenebrio molitor, such as the preoviposition and oviposition period, fecundity, egg viability, and embryonic development. It reduced the number of oocytes, ovary weight, and chorion thickness in eggs. However, it did not significantly affect the fine structure of the chorion (Hami, Taibi, & Soltani-Mazouni, 2004).

Analytical Methodology

  • Determination of Residues : An automated liquid chromatographic column-switching system was developed for determining flucycloxuron residues in crops and environmental matrices. This method involved the use of an internal surface reversed-phase column, a phenyl-bonded precolumn, and an analytical reversed-phase C18 column, providing effective clean-up and determination of Z- and E-isomers of flucycloxuron (Zijtveld, Pouwelse, & Groen, 1992).

Toxicity Studies

  • Impact on Cellular Models : Flucycloxuron exhibited toxic effects on the cellular model, Paramecium sp., by inhibiting growth and respiratory metabolism at specific concentrations (Rouabhi & Berrebbah, 2006).
  • Acaricidal Activity : Contact activities of flucycloxuron on immature stages of mites like Tetranychus urticae and Panonychus ulmi were observed. The levels of activity varied across developmental stages, with significant penetration and irreversible transovarial activity in adult mites (Grosscurt, 1993).
  • Chronic Toxicity in Mosquitofish : Chronic toxicity of flucycloxuron was evaluated in Gambusia affinis, indicating its impact on acetylcholinesterase and catalase activities. The fish showed recovery from the toxic effects after being transferred to clean water, suggesting a rapid overcoming of the insecticide-induced stress (Zaidi & Soltani, 2010).

Effect of Temperature

  • Influence of Temperature on Activities : The temperature significantly influenced the acaricidal and insecticidal activities of flucycloxuron. The activity varied with temperature changes, affecting larvae of different species differently (Grosscurt & Wixley, 1991).

properties

CAS RN

94050-53-0

Product Name

Flucycloxuron, (Z)-

Molecular Formula

C25H20ClF2N3O3

Molecular Weight

483.9 g/mol

IUPAC Name

N-[[4-[[(Z)-[(4-chlorophenyl)-cyclopropylmethylidene]amino]oxymethyl]phenyl]carbamoyl]-2,6-difluorobenzamide

InChI

InChI=1S/C25H20ClF2N3O3/c26-18-10-8-17(9-11-18)23(16-6-7-16)31-34-14-15-4-12-19(13-5-15)29-25(33)30-24(32)22-20(27)2-1-3-21(22)28/h1-5,8-13,16H,6-7,14H2,(H2,29,30,32,33)/b31-23-

InChI Key

PCKNFPQPGUWFHO-SXBRIOAWSA-N

Isomeric SMILES

C1CC1/C(=N/OCC2=CC=C(C=C2)NC(=O)NC(=O)C3=C(C=CC=C3F)F)/C4=CC=C(C=C4)Cl

SMILES

C1CC1C(=NOCC2=CC=C(C=C2)NC(=O)NC(=O)C3=C(C=CC=C3F)F)C4=CC=C(C=C4)Cl

Canonical SMILES

C1CC1C(=NOCC2=CC=C(C=C2)NC(=O)NC(=O)C3=C(C=CC=C3F)F)C4=CC=C(C=C4)Cl

melting_point

143.6 °C

Other CAS RN

113036-88-7
94050-53-0

Pictograms

Irritant

synonyms

flucycloxuron

vapor_pressure

4.05e-10 mmHg

Origin of Product

United States

Synthesis routes and methods

Procedure details

36.6 g of 2,6-difluorobenzoylisocyanate in 50 ml of dry diethyl ether were added to a solution of 59.0 g 4-(α-cyclopropyl-4-chlorobenzylideneaminooxymethyl)aniline in 700 ml of dry diethylether with external cooling at 0°-10° C. After stirring for 3 hours at 0°-10° C. the formed precipitate was sucked off, washed with diethyl ether, and dried. The product obtained in a yield of 76.0 g was chromatographed over silica, chloroform being used as an eluent. The desired product was isolated in a yield of 60,7 g having a purity of at least 95% (PMR). The product obtained had a melting range of 145°-175° C. and comprised the syn- and anti-form in approximately equal amounts. In another experiment the desired product was obtained as a mixture of the syn- and anti-form in a ratio of 85:15; melting point 187°-191° C.
Quantity
36.6 g
Type
reactant
Reaction Step One
Name
4-(α-cyclopropyl-4-chlorobenzylideneaminooxymethyl)aniline
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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